2-Cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine
Overview
Description
2-Cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H19N5 and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibit fms-like tyrosine kinase 3 (flt3) and cyclin-dependent kinases (cdks) . FLT3 is a receptor tyrosine kinase expressed in hematopoietic progenitor cells and plays a crucial role in hematopoiesis . CDKs are key regulators of cell cycle progression and some of them control cellular transcription .
Mode of Action
Similar compounds have been shown to inhibit flt3 and cdks . Inhibition of these targets can disrupt cell cycle progression and trigger apoptosis, particularly in hematological malignancies .
Biochemical Pathways
Inhibition of flt3 and cdks can affect multiple pathways involved in cell cycle progression and transcription .
Result of Action
Inhibition of flt3 and cdks can disrupt cell cycle progression and trigger apoptosis .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which regulate cell cycle progression and control cellular transcription . This inhibition can trigger apoptosis, making it particularly useful in hematological malignancies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, CDK inhibition by this compound can lead to cell cycle arrest and apoptosis, impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits CDKs by binding to their active sites, preventing their interaction with substrates. This inhibition leads to the activation of apoptotic pathways, including the activation of PARP and caspase 3 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDKs and induces apoptosis without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s impact on these pathways can influence cellular energy production and overall metabolic homeostasis .
Properties
IUPAC Name |
2-cyclopropyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-16-4-6-17(7-5-16)11-8-10(13)14-12(15-11)9-2-3-9/h8-9H,2-7H2,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHRFPOWDZHIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.